[2-substituted-4-(3-pyridyl)-1,3-dioxan-5-yl] alkenoic acids are a class of synthetic organic compounds investigated for their biological activity, specifically as potential therapeutic agents for conditions where thromboxane A2 plays a role. [, ] These compounds are classified as dual-acting agents due to their ability to both inhibit the synthesis of thromboxane A2 and block its receptor. [, , ]
Synthesis Analysis
Replacement of Phenol Group: Starting with known thromboxane antagonists like 4(Z)-6-[(4RS,5SR)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl] hex-4-enoic acid, replacing the phenol group with a 3-pyridyl group leads to compounds with potent TXS inhibitory activity but weaker thromboxane antagonist properties. []
Dioxane C2 Modification: Further modifications at the C2 position of the dioxane ring in the 3-pyridyl substituted compounds enhance dual-acting properties, leading to potent TXS inhibitors and thromboxane antagonists. []
Linking TXS Inhibitors and TXRA: Another approach involves linking known TXS inhibitors like dazoxiben or isbogrel to 1,3-dioxane-based thromboxane receptor antagonists (TXRA) like ICI 192605. [] This strategy has produced compounds with in vitro dual activity. []
Molecular Structure Analysis
1,3-Dioxane Ring: The presence of a 1,3-dioxane ring is crucial for the biological activity of these compounds. [, ]
3-Pyridyl Group: Substitution at the 4-position of the 1,3-dioxane ring with a 3-pyridyl group contributes significantly to TXS inhibitory activity. []
C2 Substituent: The nature of the substituent at the C2 position of the dioxane ring plays a critical role in determining the potency and balance of TXS inhibitory and thromboxane antagonist activity. [, ]
Alkenoic Acid Side Chain: The alkenoic acid side chain at the 5-position of the dioxane ring is another essential structural feature, potentially contributing to binding with the thromboxane synthase enzyme or receptor. [, ]
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: Replacing the phenol group with a 3-pyridyl group. []
Alkylation and Acylation: Introducing various substituents at the C2 position of the dioxane ring. []
Esterification and Amide Formation: Modifications to the alkenoic acid side chain. []
Mechanism of Action
Thromboxane A2 Synthase (TXS) Inhibition: These compounds inhibit the TXS enzyme, responsible for converting prostaglandin H2 to thromboxane A2. [, ] This inhibition leads to decreased thromboxane A2 production. [, ] The 3-pyridyl group and C2 substituent are likely involved in binding to the active site of the enzyme. [, ]
Thromboxane A2 Receptor (TP-Receptor) Antagonism: These compounds also block the TP-receptor, preventing thromboxane A2 from binding and exerting its effects. [, ] The dioxane ring, 3-pyridyl group, and alkenoic acid side chain likely contribute to receptor binding. [, ]
Applications
Antithrombotic Agents: Due to their dual mechanism of action, these compounds are promising candidates for developing antithrombotic drugs. [, , ] By inhibiting TXS and blocking the TP-receptor, they can potentially prevent or treat conditions involving excessive platelet aggregation and vasoconstriction, such as thrombosis, heart attack, and stroke.
Inflammatory Diseases: Given the role of thromboxane A2 in inflammation, these compounds could also have potential applications in treating inflammatory diseases. []
Future Directions
Structure-Activity Relationship (SAR) Studies: Further investigations into the relationship between specific structural modifications and the potency and selectivity of TXS inhibition and TP-receptor antagonism. [] This could lead to the development of compounds with improved pharmacological profiles.
In Vivo Studies: Evaluating the efficacy and safety of promising compounds in animal models of thrombosis, inflammation, and other relevant diseases. [, ]
Compound Description: This series represents a class of potent dual-acting compounds exhibiting both thromboxane receptor antagonist and thromboxane synthase inhibitory properties. This dual activity stems from modifications made to known thromboxane antagonists. Replacing the phenol group in 4(Z)-6-[(4RS,5SR)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl] hex-4-enoic acid with a 3-pyridyl group yields this series of compounds, which demonstrate potent thromboxane synthase inhibition and weak thromboxane antagonism [].
Compound Description: ZD1542 displays potent thromboxane A2 synthase (TXS) inhibitory activity and thromboxane A2 (TP)‐receptor blocking action in vitro across various species, including humans []. It effectively inhibits TXB2 production in human platelet microsomes, increasing PGE2 and PGF2α formation []. ZD1542 also inhibits collagen-stimulated TXS in whole blood from humans, rats, and dogs, accompanied by increased PGD2, PGE2, and PGF2α levels without affecting cyclo-oxygenase activity []. Notably, it demonstrates selective antagonist activity against U46619-induced aggregation in platelets from these species without impacting other platelet aggregation pathways or significantly modifying the inhibitory effects of other prostanoids [].
Compound Description: This compound exhibits potent dual activity as a thromboxane A2 (TXA2) synthase inhibitor and TXA2 receptor (TP-receptor) antagonist. ZD9583 demonstrates efficacy in vitro using human whole blood and platelets and ex vivo in rats and dogs, showcasing its potential as an orally effective therapeutic agent with a sustained duration of action [].
Dazoxiben and Isbogrel
Compound Description: Dazoxiben and Isbogrel are recognized thromboxane synthase inhibitors (TXSI) []. These compounds are utilized as building blocks in a novel approach to design dual-acting TXRA/TXSI molecules.
Relevance: While Dazoxiben and Isbogrel do not inherently share the core structure of 1,3-Dioxan-5-yl 3-pyridyl ketone, they are linked to 1,3-dioxane-thromboxane receptor antagonists (TXRA), such as ICI 192605, to generate novel dual-acting compounds []. This approach demonstrates the feasibility of combining distinct chemical entities to achieve desired pharmacological profiles.
Reference:
ICI 192605
Compound Description: ICI 192605 acts as a potent and selective thromboxane receptor antagonist (TXRA) belonging to the 1,3-dioxane series []. It effectively blocks the binding of thromboxane A2 to its receptor, thus inhibiting thromboxane-mediated platelet aggregation and vasoconstriction.
Compound Description: This compound is a dual-acting thromboxane receptor antagonist/synthase inhibitor synthesized by linking isbogrel (TXSI) to ICI 192605 (TXRA) []. It exhibits potent in vitro activity, inhibiting human microsomal thromboxane synthase and antagonizing U46619-induced human platelet aggregation []. This compound also demonstrates oral activity in both rats and dogs, showing significant TXRA activity and thromboxane synthase inhibition [].
Relevance: Compound 110 represents a successful example of linking a TXSI (isbogrel) to a TXRA (ICI 192605) to achieve dual-acting properties []. Its structural relation to 1,3-Dioxan-5-yl 3-pyridyl ketone stems from the incorporation of ICI 192605, highlighting the potential for generating novel dual-acting compounds by leveraging the core structure of the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Anapear belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Anapear is considered to be a practically insoluble (in water) and relatively neutral molecule. Anapear has been primarily detected in urine. Within the cell, anapear is primarily located in the cytoplasm and membrane (predicted from logP). Anapear has a fruity, green, and pear taste.